molecular formula C9H18N2 B3235280 Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amine CAS No. 1354000-40-0

Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amine

Cat. No.: B3235280
CAS No.: 1354000-40-0
M. Wt: 154.25 g/mol
InChI Key: CANKZASBOVHULO-VIFPVBQESA-N
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Description

Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amine is a compound that features a cyclopropyl group attached to a piperidine ring. This compound is of interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and pharmaceuticals. The cyclopropyl group imparts significant ring strain, which can influence the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amine typically involves the formation of the cyclopropyl group followed by its attachment to the piperidine ring. One common method for cyclopropane synthesis is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to generate the cyclopropyl group . This cyclopropyl group can then be introduced to the piperidine ring through various coupling reactions, such as palladium-catalyzed cross-coupling .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using diazo compounds or carbenoid reagents. These methods are optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropylamines .

Scientific Research Applications

Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The cyclopropyl group can enhance binding affinity and selectivity by imposing conformational constraints on the molecule. This can lead to modulation of receptor activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amine is unique due to the combination of the cyclopropyl group and the (S)-1-methyl-piperidin-3-yl moiety. This combination imparts distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

(3S)-N-cyclopropyl-1-methylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11-6-2-3-9(7-11)10-8-4-5-8/h8-10H,2-7H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANKZASBOVHULO-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H](C1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001237604
Record name 3-Piperidinamine, N-cyclopropyl-1-methyl-, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354000-40-0
Record name 3-Piperidinamine, N-cyclopropyl-1-methyl-, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354000-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinamine, N-cyclopropyl-1-methyl-, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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